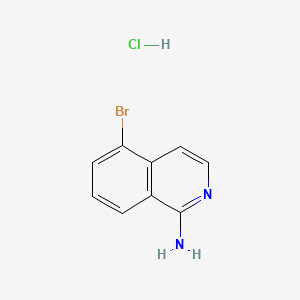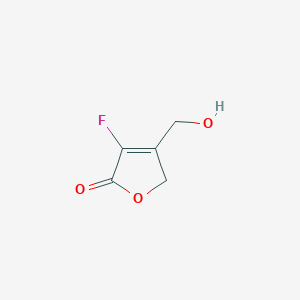
3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one: is an organic compound characterized by the presence of a fluorine atom, a hydroxymethyl group, and a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as fluorinated precursors and dihydrofuranone derivatives.
Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or paraformaldehyde under basic conditions.
Cyclization: The final step involves cyclization to form the dihydrofuranone ring, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and reagents used in the synthesis must be carefully selected to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Cyclization: Acidic or basic catalysts to promote intramolecular cyclization.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Functionalized derivatives with various substituents.
Cyclization: Complex ring structures with potential biological activity.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand or catalyst in various organic reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
3-Fluoro-4-(hydroxymethyl)benzonitrile: Similar in structure but with a benzonitrile group instead of a dihydrofuranone ring.
4-Fluoro-3-(hydroxymethyl)phenol: Contains a phenol group instead of a dihydrofuranone ring.
2-Fluoro-3-(hydroxymethyl)pyridine: Contains a pyridine ring instead of a dihydrofuranone ring.
Uniqueness:
Chemical Structure: The presence of both a fluorine atom and a hydroxymethyl group in a dihydrofuranone ring makes 3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one unique.
Reactivity: The compound’s reactivity is influenced by the electron-withdrawing fluorine atom and the electron-donating hydroxymethyl group, leading to unique chemical behavior.
Properties
Molecular Formula |
C5H5FO3 |
|---|---|
Molecular Weight |
132.09 g/mol |
IUPAC Name |
4-fluoro-3-(hydroxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C5H5FO3/c6-4-3(1-7)2-9-5(4)8/h7H,1-2H2 |
InChI Key |
NDVYJERRIYUQAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


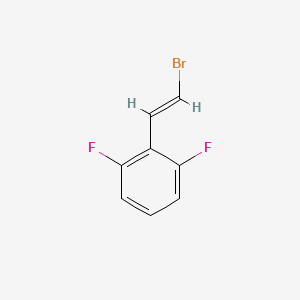
![[5-(Methoxycarbonyl)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl]boronic acid](/img/structure/B13482108.png)
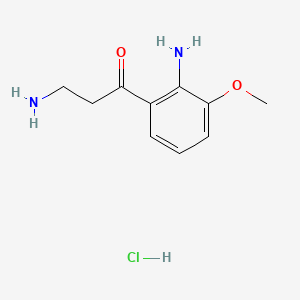
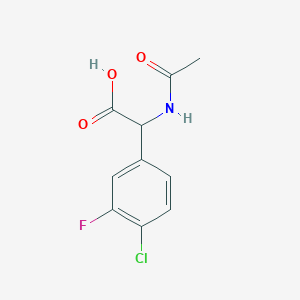
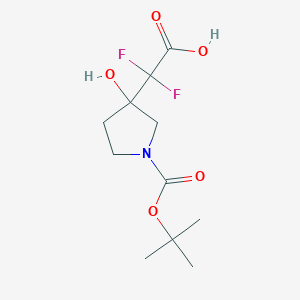
![1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one](/img/structure/B13482124.png)
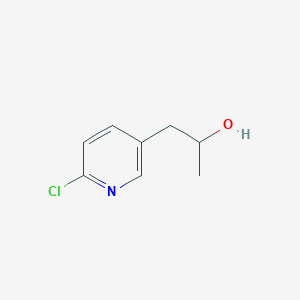

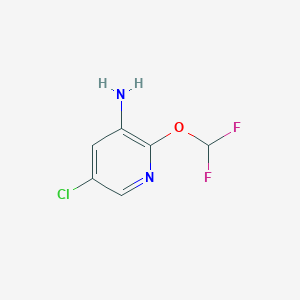
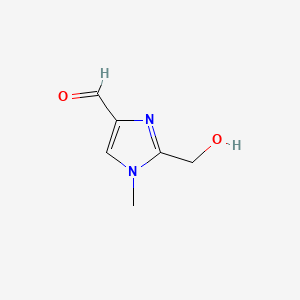
![L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13482155.png)
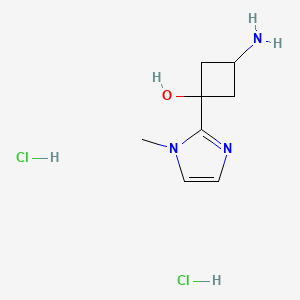
![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
